molecular formula C15H16O5 B014983 Murrangatin CAS No. 37126-91-3

Murrangatin

Cat. No. B014983
CAS RN: 37126-91-3
M. Wt: 276.28 g/mol
InChI Key: DKEANOQWICTXTP-UONOGXRCSA-N
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Description

Synthesis Analysis

Murrangatin synthesis involves chemical strategies that enable the construction of its coumarin framework. A notable synthesis approach includes the total synthesis of murraxocin, which also demonstrates the total synthesis of murrangatin using a strategy that involves a Corey–Chaykovsky reaction to construct the isoprene epoxide unit. This method highlights a convenient and high-yielding pathway to synthesize murrangatin from commercially available precursors (Sen et al., 2015).

Molecular Structure Analysis

The molecular structure of murrangatin has been elucidated through spectroscopic and chemical evidence. Its structure was confirmed by chemical correlation with phebalosin, suggesting its stereochemistry as one or its mirror image. This analysis provides significant insight into the stereochemical arrangement and the molecular framework of murrangatin, contributing to a deeper understanding of its chemical nature (Talapatra et al., 1973).

Scientific Research Applications

  • Cancer Research and Drug Delivery : Murrangatin may disrupt mucin synthesis, which is potentially responsible for cancer chemoresistance, thus improving drug efficacy in cancer treatment (C. Rao, N. Janakiram, Altaf Mohammed, 2016).

  • Chondroprotective Activity : It exhibits chondroprotective activity by downregulating various inflammatory markers, suggesting its potential as a new backbone for developing inhibitors of COX-2, beneficial in treating joint-related conditions (Longhuo Wu, 2013).

  • Anti-Lung-Cancer Properties : Murrangatin can inhibit tumor-induced angiogenesis, making it a potential candidate for the development of new anti-lung-cancer drugs (Weiqing Long et al., 2018).

  • Antibacterial and Anti-Inflammatory Properties : Found in Murraya paniculata leaves, murrangatin exhibits antibacterial and anti-inflammation properties, which could be useful in developing antimicrobial drugs for treating periodontal disease (Pirasut Rodanant et al., 2015).

  • Antiplatelet Aggregation Activity : It shows significant antiplatelet aggregation activity, indicating its potential use in cardiovascular therapies (Keh-Shaw Chen et al., 2003).

  • Molluscicidal and Antifungal Properties : A coumarin found in Polygala paniculata, murrangatin has shown molluscicidal and antifungal properties, suggesting its potential in agricultural or antifungal applications (M. Hamburger et al., 1985).

  • Activity Against Leishmania : Murrangatin acetonide has exhibited activity against Leishmania panamensis, an organism responsible for causing leishmaniasis, a tropical disease (V. Arango et al., 2010).

  • Structural and Chemical Characterization : The structure and stereochemistry of murrangatin have been a subject of study in various researches, contributing to our understanding of its chemical properties and potential uses (Tian-Shung Wu et al., 1989; S. Talapatra et al., 1973).

Future Directions

Murrangatin may be a potential candidate for the development of new anti-lung-cancer drugs . It has been found to inhibit tumor-induced angiogenesis, which plays a crucial role in lung cancer pathogenesis .

properties

IUPAC Name

8-[(1R,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEANOQWICTXTP-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]([C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958323
Record name 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Murrangatin

CAS RN

37126-91-3
Record name 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
P Rodanant, P Khetkam, A Suksamrarn… - Pakistan journal of …, 2015 - academia.edu
… In this study, four coumarins including murrangatin (1), murrangatin acetate (2), murranganonesenecionate (3), micropubescin (4) and one flavonoid, 3', 4', 5', 7-tetramethoxyflavone …
Number of citations: 18 www.academia.edu
W Long, M Wang, X Luo, G Huang… - Drug Design …, 2018 - Taylor & Francis
… murrangatin on angiogenesis in zebrafish and in human umbilical vein endothelial cells (HUVECs). We found that murrangatin … significantly decreased in murrangatin-treated HUVECs, …
C Ito, H Furukawa, H Ishii, T Ishikawa… - Journal of the Chemical …, 1990 - pubs.rsc.org
The structural determination of five new coumarins: murralonginol isovalerate (1b), isomurralonginol isovalerate (2b), murrangatin isovalerate (6b), minumicrolin isovalerate (7b), …
Number of citations: 52 0-pubs-rsc-org.brum.beds.ac.uk
N Negi, A Ochi, M Kurosawa, K Ushijima… - Chemical and …, 2005 - jstage.jst.go.jp
… the relative configurations for the a-glycol moieties of murrangatin (2) and minumicrolin (3) to … of murrangatin (2) and minumicrolin (3) with the exception of the absolute stereochemistry. …
Number of citations: 33 www.jstage.jst.go.jp
S Jiwajinda, V Santisopasri… - Bioscience …, 2000 - academic.oup.com
Chemical investigation of naturally occurring plant growth inhibitors from Rutaceous plants in Thailand led us to identify five 7-methoxycoumarins and one 5,7-dimethoxycoumarin from …
Number of citations: 18 0-academic-oup-com.brum.beds.ac.uk
C ITO, H FURUKAWA - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
Eight new coumarins, peroxyauraptenol(lb), cis-dehydroosthol(2), murraol(3), murranganon(4a), isomurranganon senecioate(5), murrangatin acetate(6b), isomurralonginol acetate (7b), …
Number of citations: 116 www.jstage.jst.go.jp
JK Lin, TS Wu - Journal of the Chinese Chemical Society, 1994 - Wiley Online Library
Three new coumarins, yuehgesin‐A (1), ‐B (2) and ‐C (3) and 22 compounds—murracarpin (4), mupanidin (5), isomeranzin (6), murralongin (7), scopoletin (10), 7‐methoxy‐8‐(l′‐…
KS Chen, CC Wu, FR Chang, YC Chia… - Planta …, 2003 - thieme-connect.com
… , eight coumarins, omphalocarpinol (1), 5, 7-dimethoxy-8-(3′-methyl-2′-oxobutyl) coumarin (2), murralongin, murrayanone, omphamurin (5), murragleinin, mexoticin, and murrangatin…
NM Cuong, PN Khanh, HV Duc, TT Huong… - Biological and …, 2014 - jstage.jst.go.jp
In the search for novel chemical scaffolds leading to potential antihypertensive agents, the methanol extract of Murraya paniculata leaves was assessed for its effects on isolated rat …
Number of citations: 20 www.jstage.jst.go.jp
S Das, RH Baruah, RP Sharma, JN Barua… - Phytochemistry, 1984 - Elsevier
Chemical investigation of an Assamese collection of Micromelum minutum gave four known coumarins (osthol, micromelin, murralongin and murrangatin) and five new coumarins, …

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